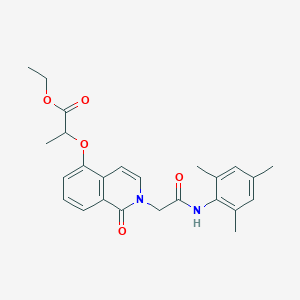
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its unique structural components and potential applications across various scientific disciplines. This compound features a pyridazinone moiety, an ethyl linkage, and a trifluoromethyl-substituted benzamide group, making it intriguing for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step processes, starting with the formation of the pyridazinone ring, followed by the attachment of the ethyl linker, and finally, the incorporation of the trifluoromethyl benzamide group.
Step 1: Synthesis of 6-Oxopyridazin-1(6H)-yl Intermediate
Starting from pyridazine, oxidize to form the pyridazinone intermediate using reagents such as hydrogen peroxide or similar oxidants.
Step 2: Formation of the Ethyl Linkage
React the intermediate with ethylene glycol under dehydrating conditions to form the ethyl-linked pyridazinone.
Step 3: Incorporation of the Trifluoromethyl Benzamide Group
Finally, couple the product from Step 2 with 2-(trifluoromethyl)benzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Scale-up production methods mirror the synthetic routes with optimizations for larger batch sizes, efficiency, and cost-effectiveness. This often involves continuous-flow reactors and automated processes to ensure consistency and quality.
Types of Reactions
Oxidation and Reduction: The pyridazinone moiety can undergo further oxidation or reduction under specific conditions.
Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking the amide bond.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines.
Conditions: Temperature, solvent choice (methanol, ethanol), and pH can significantly affect reaction outcomes.
Major Products
From oxidation: Further oxidized pyridazinone derivatives.
From reduction: Pyridazinone derivatives with altered oxidation states.
From substitution: Modified benzamide compounds with various substituents.
Chemistry
Catalysis: As a ligand in catalytic reactions.
Organic Synthesis: Intermediate for more complex molecules.
Biology
Biomolecular Research: Studying enzyme interactions, particularly those involving pyridazinone moieties.
Medicine
Drug Development: Potential lead compound for drugs targeting specific receptors or enzymes due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The compound’s biological activity is often linked to its ability to interact with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridazinone moiety may provide additional binding interactions.
Similar Compounds
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzamide
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
Uniqueness
Substituent Effects: The trifluoromethyl group offers unique electronic and steric properties compared to other substituents like chlorine or methyl groups.
Binding Affinity: Increased binding affinity in biological systems due to the electron-withdrawing nature of the trifluoromethyl group.
Versatility: Enhanced versatility in chemical reactions due to the presence of the trifluoromethyl group.
属性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-5-2-1-4-10(11)13(22)18-8-9-20-12(21)6-3-7-19-20/h1-7H,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCISQMSAFUOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2952817.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)
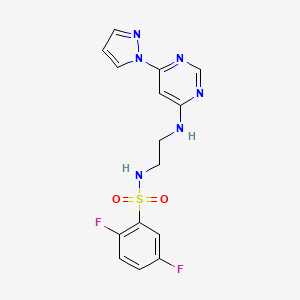
![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)
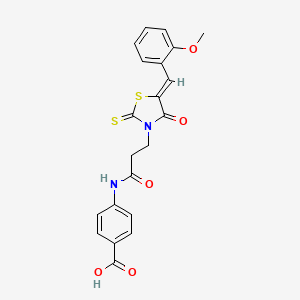
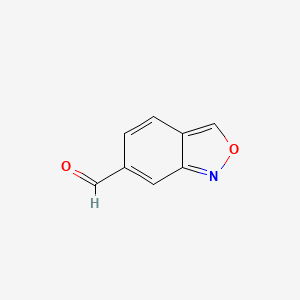
![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952828.png)
![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)
![ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)
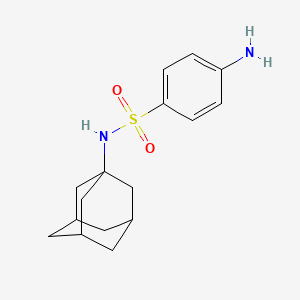
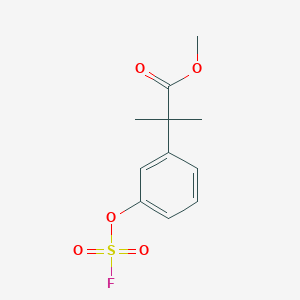
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
